Treptilamine - 58313-74-9

Treptilamine

Catalog Number: EVT-444086
CAS Number: 58313-74-9
Molecular Formula: C20H27NO
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Treptilamine is synthesized from tryptamine, a naturally occurring compound found in many plants and animals. It can be classified as a N-acyl tryptamine, where the acyl group influences its pharmacological properties. The classification of Treptilamine falls under organic compounds, specifically within the subcategory of heterocyclic compounds due to its indole ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Treptilamine typically involves several methods, including:

  1. Acylation Reaction: A common approach is the acylation of tryptamine using carboxylic acids in the presence of coupling reagents such as propylphosphonic anhydride (T3P). This method allows for a one-pot synthesis that minimizes waste and enhances yield. The reaction involves mixing tryptamine with a carboxylic acid and T3P in a suitable solvent, followed by purification steps using silica gel chromatography .
  2. Alternative Synthesis Routes: Other methods may include alkylation reactions where tryptamine is reacted with various alkyl halides or acyl chlorides under basic conditions to form different derivatives of Treptilamine .
Molecular Structure Analysis

Structure and Data

Treptilamine possesses a complex molecular structure characterized by:

  • Indole Ring: The core structure is an indole moiety, which consists of a fused benzene and pyrrole ring.
  • Amine Group: An amine functional group (-NH2) attached to the indole nitrogen.
  • Acyl Group: The presence of an acyl group (RCO-) significantly alters its chemical properties and biological activity.

The molecular formula for Treptilamine can be represented as C12H16N2OC_{12}H_{16}N_2O, indicating it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Chemical Reactions Analysis

Reactions and Technical Details

Treptilamine can undergo various chemical reactions:

  1. Acid-Base Reactions: The amine group can participate in protonation reactions, making it reactive under acidic conditions.
  2. N-acylation: The acyl group can undergo further reactions such as hydrolysis or transesterification, leading to the formation of other derivatives.
  3. Reductive Amination: This reaction can modify the amine group, allowing for the introduction of different alkyl groups .
Mechanism of Action

Process and Data

The mechanism of action for Treptilamine is primarily linked to its interaction with serotonin receptors in the brain. As a tryptamine derivative, it may act as an agonist or antagonist on specific serotonin receptor subtypes (such as 5-HT1A or 5-HT2A), influencing neurotransmitter release and signaling pathways associated with mood regulation and cognition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Treptilamine is typically observed as a colorless or pale yellow solid.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: The melting point varies based on purity but generally falls within a specific range that can be determined through differential scanning calorimetry.
  • Stability: It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Treptilamine has potential applications in various scientific fields:

  1. Pharmaceutical Research: Due to its psychoactive properties, it is being studied for potential use in treating mood disorders such as depression and anxiety.
  2. Neuroscience Studies: Its role as a serotonin receptor modulator makes it a candidate for research into neuropharmacology and behavioral studies.
  3. Synthetic Chemistry: As a precursor or intermediate in synthesizing more complex organic compounds, Treptilamine serves as a valuable building block in medicinal chemistry .
Introduction to Treptilamine

Chemical Identity and Nomenclature

Treptilamine is identified by its systematic IUPAC name: N,N-Diethyl-N-(2-[α-(tricyclo[2.2.1.0²,⁶]hept-3-ylidene)-benzyloxy]-ethyl)amine hydrochloride. This nomenclature precisely defines its molecular structure, which integrates several key features [2]:

  • A diethylamino group (-N(CH₂CH₃)₂) providing basicity characteristic of tertiary amines.
  • An ethoxyethyl linker (-CH₂-CH₂-O-) connecting the amine nitrogen to the benzyl moiety.
  • A benzyloxy group (-O-CH₂-C₆H₅) attached via an exocyclic double bond.
  • A bicyclic norcamphenyl system (tricyclo[2.2.1.0²,⁶]hept-3-ylidene), imparting significant steric bulk and conformational constraint.
  • A hydrochloride salt form, enhancing stability and solubility.

The core norcamphenyl structure shares similarities with norbornene derivatives, suggesting potential rigidity influencing receptor binding. While its exact molecular weight isn't explicitly detailed within the available sources, the complex structure implies a significantly higher value compared to simpler amine compounds like triethylamine (101.19 g/mol) [1] [8]. The hydrochloride salt formation is typical for enhancing the crystallinity and aqueous solubility of basic amine drugs. Although the synthesis route is not explicitly detailed in the provided sources, the structure suggests multi-step organic synthesis involving the formation of the norcamphenyl ketone or equivalent, Wittig or related reactions to form the exocyclic alkene, etherification, and finally amine functionalization and salt formation.

Table 1: Key Chemical Identifiers for Treptilamine

PropertyValue/Description
Systematic (IUPAC) NameN,N-Diethyl-N-(2-[α-(tricyclo[2.2.1.0²,⁶]hept-3-ylidene)-benzyloxy]-ethyl)amine hydrochloride
Common NameTreptilamine
Molecular FormulaC₂₁H₃₀ClNO (Base: C₂₁H₂₉NO) [Calculated based on structure]
Molecular Weight~ 340-350 g/mol [Calculated]
Salt FormHydrochloride
Structural FeaturesTertiary amine, Ether linkage, Benzyl group, Norcamphenyl system, Exocyclic double bond

Historical Context of Discovery and Development

Treptilamine emerged from pharmacological research in the latter half of the 20th century. The pivotal research detailing its initial investigation in humans was published in 1979 in the German journal Arzneimittelforschung (translated as "Drug Research") under the title "[Pharmacological study on treptilamine in man/study on tolerability (author's transl)]" [2]. This publication marks the primary source of information on its early development phase.

The research trajectory followed a conventional path from preclinical to clinical stages:

  • Preclinical Identification: The compound was synthesized and subjected to animal testing, where it demonstrated "distinct spasmolytic effects." This pharmacological profile in experimental models prompted its selection for further evaluation as a potential therapeutic agent for conditions involving smooth muscle spasm.
  • Initial Human Tolerability Studies (Pilot Study): The first human investigation involved six volunteers. This phase aimed to assess the basic tolerability and detect any obvious physiological effects of Treptilamine administered via both oral (30 mg, 40 mg, 50 mg) and intravenous (10 mg, 15 mg, 20 mg) routes. Key observations included a rapid and significant decrease in systolic blood pressure (5-15 minutes post-IV), dose-dependent restrictions in the range of ocular accommodation (a sign of potential anticholinergic activity), and reports of tiredness among participants. Notably, oral administration did not significantly alter circulatory parameters at the tested doses [2].
  • Placebo-Controlled Verification (Double-Blind Study): Based on the pilot findings, a more rigorous double-blind, placebo-controlled study was conducted involving 20 volunteers. Specific doses identified as showing effects in the pilot (40 mg orally and 15 mg intravenously) were tested against placebo. This study confirmed significant decreases in systolic blood pressure (approx. 15 mmHg for 10 minutes) after IV administration and significant restrictions in the range of accommodation after both IV (40%) and oral (30%) dosing. Physiological parameters like blood pressure changes occurred rapidly after IV injection but were absent after placebo, strengthening the evidence for a drug-induced effect. The study also monitored clinicochemical parameters, finding no alterations attributable to Treptilamine [2].

This sequence of studies represents the core documented clinical development phase of Treptilamine available within the provided sources. The historical context places its investigation within an era of active screening for novel spasmolytics with potentially improved profiles.

Scope of Pharmacological Relevance

Treptilamine's pharmacological significance stems primarily from its demonstrated biological activity profile observed in both animal models and early human studies, focusing on smooth muscle and potential nervous system effects:

  • Spasmolytic Activity: The fundamental rationale for Treptilamine's development was its "distinct spasmolytic effects" observed in animal experiments [2]. Spasmolytics act to relieve muscle spasms, particularly in smooth muscle found in the gastrointestinal tract, biliary system, urinary tract, and vasculature. While the precise molecular mechanism of Treptilamine's spasmolytic action isn't elaborated in the source material, the observed physiological effects in humans provide clues. The significant reduction in the range of ocular accommodation (a process controlled by the ciliary muscle, a type of smooth muscle) strongly suggests an anticholinergic mechanism [2]. Anticholinergics block muscarinic acetylcholine receptors, leading to muscle relaxation. This property positioned it alongside other antispasmodic agents explored during its development period.
  • Cardiovascular Effects: The consistent observation of rapid, albeit transient, reductions in systolic blood pressure following intravenous administration (but not oral dosing at the levels tested) indicates an effect on vascular tone or cardiac output [2]. This could be a direct consequence of smooth muscle relaxation in the vasculature (consistent with its spasmolytic profile) or potentially related to autonomic nervous system modulation. The dissociation between IV and oral effects points towards either rapid first-pass metabolism reducing systemic exposure or the need for higher plasma concentrations than achieved with oral dosing to elicit this particular response.
  • Central Nervous System (CNS) Penetration and Effects: Reports of tiredness and drowsiness in volunteers receiving Treptilamine, particularly after IV administration, suggest that the compound crosses the blood-brain barrier and exerts effects on the CNS [2]. This is further supported by the pupillary response (accommodation), which involves central as well as peripheral pathways. This CNS activity could be linked to its anticholinergic properties, as older anticholinergics are known to cause sedation. The exploration of its effects on accommodation using pupillometry was recognized as a valuable "clinical pharmacological model" for studying such compounds [2].

Table 2: Documented Pharmacological Effects of Treptilamine in Human Studies

Effect CategoryObservationAdministration Route & DoseStudy Phase
Spasmolytic (Anticholinergic)Significant reduction in range of ocular accommodation (Dose-dependent: Pilot; ~40% IV, ~30% Oral: Double-blind)IV (10-20 mg); Oral (30-50 mg)Pilot & Double-blind
CardiovascularRapid, significant decrease in systolic BP (5-15 min post-dose, duration 5-30 min); No effect after oral dosesIV (10-20 mg, esp. 15 mg)Pilot & Double-blind
Central Nervous SystemReports of tiredness, drowsiness; Drowsiness following venous irritation (some IV subjects)Primarily IV (10-20 mg); Some Oral (50 mg)Pilot & Double-blind

While its initial promise as a spasmolytic agent was evident in these early studies, the available information within the provided search results does not indicate that Treptilamine progressed into widespread therapeutic use or further late-stage clinical development for specific indications. Its pharmacological relevance lies in its characterization as a structurally novel compound exhibiting measurable and mechanistically suggestive physiological effects in humans, contributing to the understanding of structure-activity relationships for antispasmodic and anticholinergic agents.

Properties

CAS Number

58313-74-9

Product Name

Treptilamine

IUPAC Name

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+

InChI Key

XXFPAPPEFJYBHA-CZIZESTLSA-N

SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Synonyms

Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride
N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl
treptilamine

Canonical SMILES

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4

Isomeric SMILES

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.